

# Synergistic Potential of PSB-1115: A Comparative Guide to Combination Therapies

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## Compound of Interest

Compound Name: PSB-1115

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The A2B adenosine receptor (A2BAR) has emerged as a critical regulator of the tumor microenvironment, contributing to immune suppression and promoting tumor growth. **PSB-1115**, a selective A2BAR antagonist, has demonstrated promising anti-tumor activity, not only as a monotherapy but also in synergistic combination with other established therapeutics. This guide provides a comprehensive comparison of the synergistic effects of **PSB-1115** with various therapeutic agents, supported by experimental data, detailed protocols, and mechanistic insights.

## I. Synergistic Effects with Chemotherapy

### PSB-1115 and Dacarbazine in Melanoma

A seminal study by Iannone et al. (2013) revealed a significant synergistic anti-tumor effect when **PSB-1115** was combined with the alkylating agent dacarbazine in a preclinical model of melanoma.<sup>[1]</sup>

Treatment Group	Mean Tumor Volume (mm <sup>3</sup> ) at Day 21	% Tumor Growth Inhibition	% Tumor-Infiltrating CD8+ T Cells	% Tumor-Infiltrating NKT Cells	Granzyme B Levels (pg/mg protein)
Control	~1800	-	~2%	~1%	~50
PSB-1115	~1000	44%	~4%	~2.5%	~100
Dacarbazine	~900	50%	~5%	~3%	~120
PSB-1115 + Dacarbazine	~300	83%	~8%	~5%	~200

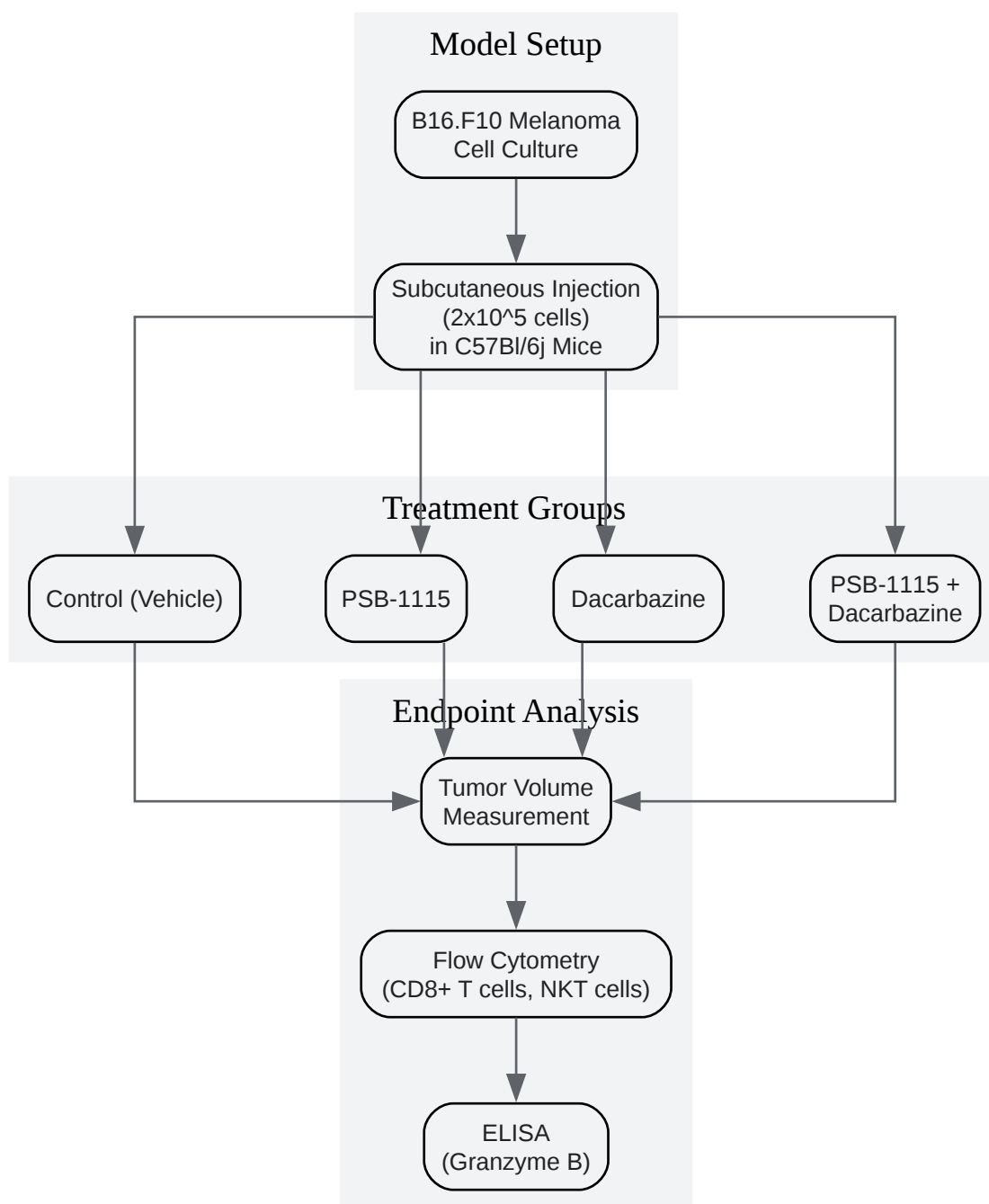
Data extrapolated from graphical representations in Iannone et al. (2013).

- Cell Line: B16.F10 murine melanoma cells.
- Animal Model: Female C57Bl/6j mice.
- Tumor Induction: Subcutaneous injection of  $2 \times 10^5$  B16.F10 cells into the right flank of the mice.
- Treatment Regimen:
  - Treatment was initiated when tumors reached a palpable size.
  - **PSB-1115** was administered intraperitoneally (i.p.) daily.
  - Dacarbazine (100 mg/kg) was administered i.p. on specific days as per the study protocol.
- Endpoint Analysis: Tumor volume was measured every three days. At the end of the experiment, tumors were excised for analysis of immune cell infiltration (CD8+ T cells, NKT cells) by flow cytometry and granzyme B levels by ELISA.

The synergistic effect of **PSB-1115** and dacarbazine is attributed to the immunomodulatory properties of **PSB-1115**. By blocking the A2B adenosine receptor on myeloid-derived suppressor cells (MDSCs), **PSB-1115** reduces the accumulation of these immunosuppressive

cells in the tumor microenvironment.[1] This leads to an enhanced anti-tumor immune response, characterized by increased infiltration and activity of cytotoxic CD8+ T cells and NKT cells, which complements the cytotoxic effects of dacarbazine.[1] Dacarbazine, as an alkylating agent, induces DNA damage in cancer cells, leading to apoptosis.[2][3][4][5] The enhanced immune response triggered by **PSB-1115** likely aids in clearing the dacarbazine-damaged tumor cells.

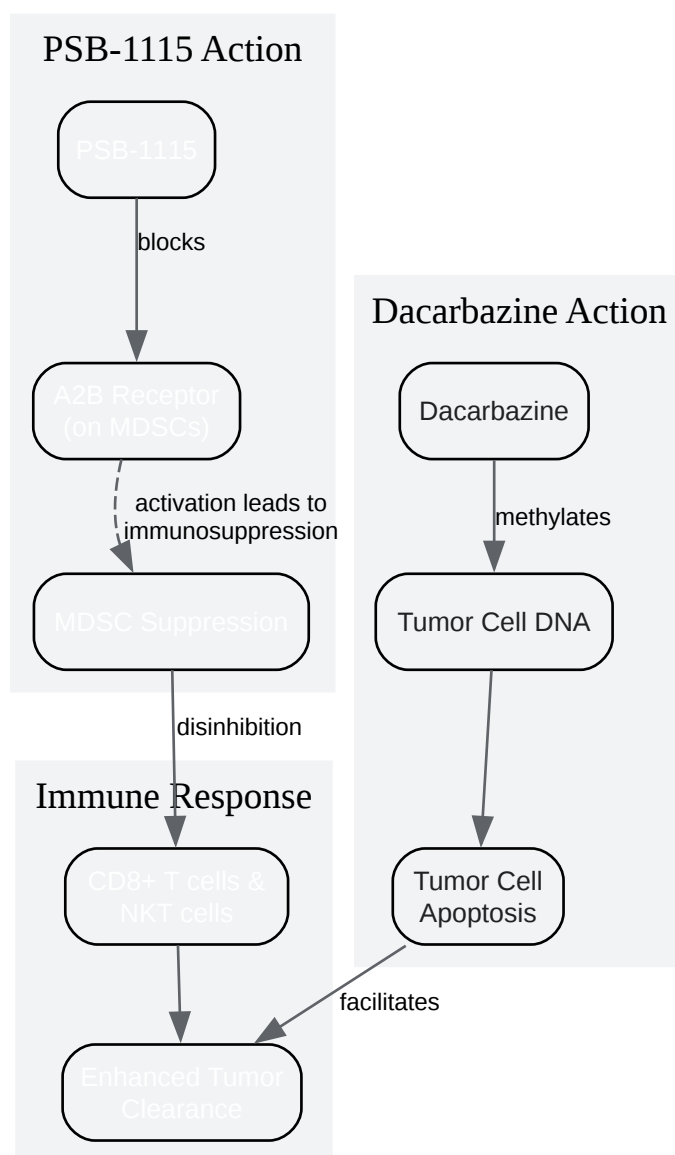
Experimental Workflow: In Vivo Synergy Study



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Caption: Workflow for in vivo assessment of **PSB-1115** and dacarbazine synergy.

Signaling Pathway: **PSB-1115** and Dacarbazine Synergy



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Caption: **PSB-1115** enhances dacarbazine's effect by boosting anti-tumor immunity.

## PSB-1115 and Oxaliplatin

The study by Iannone et al. (2013) also reported a synergistic anti-tumor effect between **PSB-1115** and oxaliplatin, another DNA alkylating agent, in the same melanoma model. However, the quantitative data for this combination were not provided in the publication.[1]

## II. Interaction with Natural Compounds in Breast Cancer

### PSB-1115 in Combination with Cucumarioside A0-1 and Djakonovioside A

A study by Zaytseva et al. (2025) explored the effects of combining **PSB-1115** with the triterpene glycosides Cucumarioside A0-1 (Cuc A0-1) and Djakonovioside A (Dj A) in the triple-negative breast cancer cell line MDA-MB-231.

Treatment Group	% Proliferation Inhibition (vs. Control)
Cuc A0-1 (1 $\mu$ M)	20%
Cuc A0-1 + PSB-1115 (1 $\mu$ M)	8%
Dj A (2 $\mu$ M)	6%
Dj A + PSB-1115 (1 $\mu$ M)	~0% (proliferation restored)

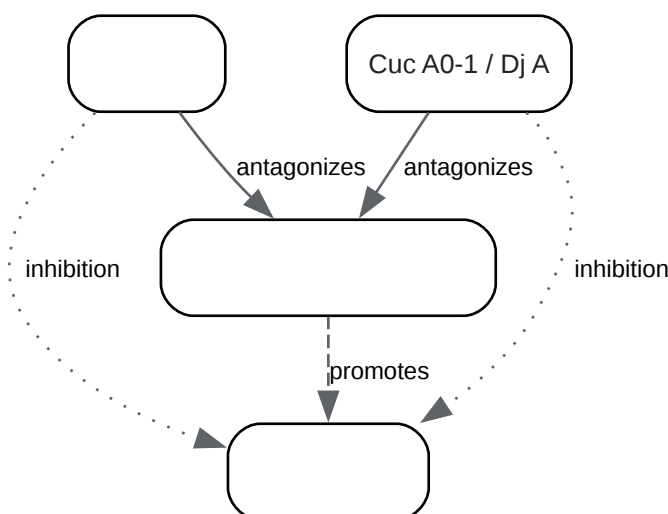
Data from Zaytseva et al. (2025).[\[3\]](#)[\[6\]](#)

- Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
- Proliferation Assay (MTS): Cells were seeded in 96-well plates and treated with the compounds for 9 days. Cell viability was assessed using the MTS assay.
- Colony Formation Assay: Cells were seeded at a low density and treated with the compounds for 14 days. Colonies were then stained and quantified.
- Compound Concentrations: Cuc A0-1 (1  $\mu$ M), Dj A (2  $\mu$ M), **PSB-1115** (1  $\mu$ M).

Interestingly, in this context, **PSB-1115** appeared to antagonize the anti-proliferative effects of both Cuc A0-1 and Dj A.[\[3\]](#) The study suggests that these glycosides may exert their anti-cancer effects, at least in part, by acting as antagonists at the A2B adenosine receptor.[\[3\]](#)[\[6\]](#) Therefore, the co-administration of another A2BAR antagonist, **PSB-1115**, did not result in a synergistic or additive effect but rather competed for the same target, leading to a reduction in

the overall anti-proliferative activity. This highlights the importance of understanding the precise mechanism of action of combination partners.

Logical Relationship: **PSB-1115** and Triterpene Glycosides



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Caption: Competitive antagonism at the A2B receptor by **PSB-1115** and glycosides.

### III. Broader Synergistic Potential of A2B Receptor Antagonism

Studies with other selective A2B adenosine receptor antagonists further underscore the potential of this therapeutic strategy in combination regimens.

#### PSB-603 and Erlotinib in Lung Cancer

Preclinical studies have shown that the A2B antagonist PSB-603 can enhance the efficacy of the EGFR inhibitor erlotinib in a transgenic mouse model of lung cancer. The combination therapy resulted in delayed tumor recurrence and a decreased lung tumor burden compared to erlotinib alone.

#### PBF-1129 and Anti-PD-1 Immunotherapy

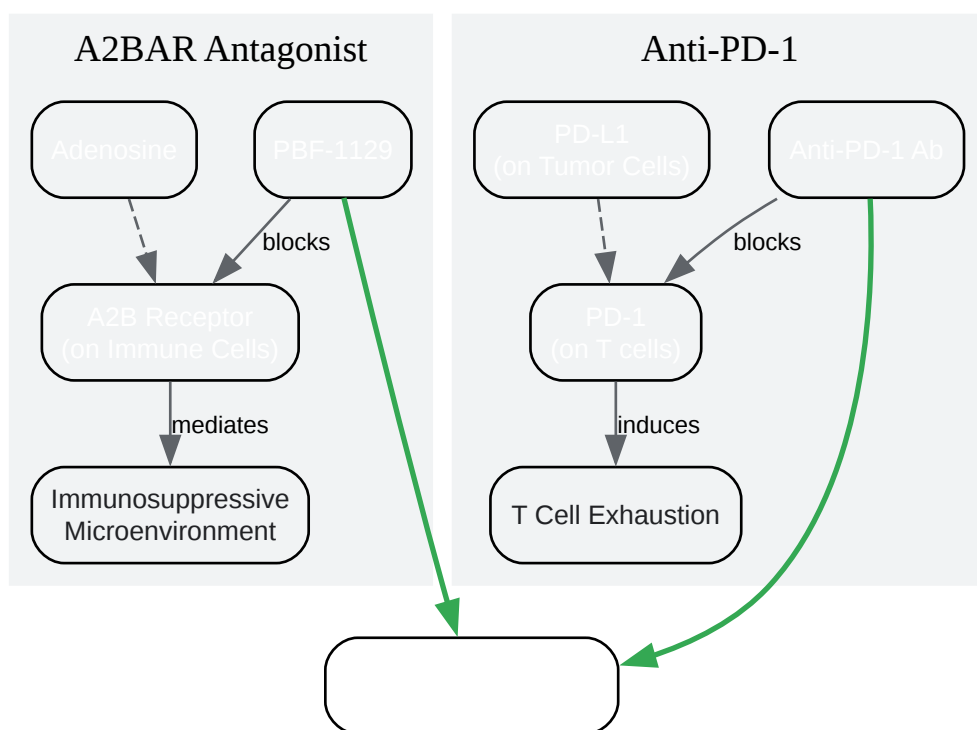
The A2B antagonist PBF-1129 has demonstrated significant synergy with anti-PD-1 immunotherapy in various murine cancer models, including lung, melanoma, colon, and breast cancer.[1][2]

Treatment Group	Median Survival (Days)	Hazard Ratio (vs. Combination)
Control	~20	-
PBF-1129	~25	-
Anti-PD-1	~30	-
PBF-1129 + Anti-PD-1	>40	11.74

Data from Sitkovsky et al.[1][2]

Similar to **PSB-1115**, PBF-1129 alleviates the metabolic stress and immunosuppressive tumor microenvironment by blocking A2BAR signaling.[1][2] This action complements the function of anti-PD-1 antibodies, which block the inhibitory PD-1/PD-L1 checkpoint on T cells. The combination results in a more robust and sustained anti-tumor immune response. A phase 1 clinical trial (NCT03274479) of PBF-1129 in non-small cell lung cancer patients has shown that the drug is well-tolerated and modulates the adenosine system, supporting its further development in combination therapies.[7][8]

Signaling Pathway: A2BAR Antagonist and Anti-PD-1 Synergy



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